(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a unique structure that combines a tert-butyl group, a cyclopropylpyridine moiety, and a dihydrooxazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclopropylpyridine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of cyclopropylpyridine is reacted with a halogenated precursor.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrooxazole ring or the pyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring or the dihydrooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its use in the synthesis of specialty chemicals and materials highlights its industrial relevance.
Mechanism of Action
The mechanism by which (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, which may exhibit different biological activities.
4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: The racemic mixture, which contains both enantiomers.
Other Dihydrooxazole Derivatives: Compounds with similar structures but different substituents on the dihydrooxazole ring or the pyridine moiety.
Uniqueness
(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFPLQGSLCNLX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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